(3-((2-Methoxyethoxy)methyl)phenyl)boronic acid
Overview
Description
(3-((2-Methoxyethoxy)methyl)phenyl)boronic acid is an organic compound with the molecular formula C10H15BO4. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be utilized in suzuki–miyaura cross-coupling reactions .
Mode of Action
The compound is likely to participate in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The organoboron compound acts as a nucleophile, transferring the organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this reaction can lead to the synthesis of a wide range of organic compounds .
Result of Action
The primary result of the action of 3-[(2-Methoxyethoxy)Methyl]Phenylboronic Acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a variety of organic compounds .
Action Environment
The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. These include temperature, pH, and the presence of a suitable catalyst (typically palladium in the case of Suzuki–Miyaura cross-coupling reactions) . The compound is typically stored in an inert atmosphere at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2-Methoxyethoxy)methyl)phenyl)boronic acid typically involves the reaction of 3-bromomethylphenylboronic acid with 2-methoxyethanol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the substitution of the bromine atom with the 2-methoxyethoxy group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-((2-Methoxyethoxy)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: The Suzuki-Miyaura coupling reaction typically involves a palladium catalyst and a base such as potassium carbonate.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Biaryl compounds formed through the Suzuki-Miyaura coupling reaction.
Scientific Research Applications
(3-((2-Methoxyethoxy)methyl)phenyl)boronic acid has several scientific research applications:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
(3-Methoxyphenyl)boronic acid: Similar structure but lacks the 2-methoxyethoxy group.
(3-(2-Methoxyethylcarbamoyl)phenyl)boronic acid: Contains a carbamoyl group instead of the methoxyethoxy group.
Uniqueness
(3-((2-Methoxyethoxy)methyl)phenyl)boronic acid is unique due to the presence of the 2-methoxyethoxy group, which can influence its reactivity and solubility. This functional group can enhance the compound’s ability to participate in specific chemical reactions and improve its compatibility with various solvents .
Properties
IUPAC Name |
[3-(2-methoxyethoxymethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-14-5-6-15-8-9-3-2-4-10(7-9)11(12)13/h2-4,7,12-13H,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOBFXINMOTWOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COCCOC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681348 | |
Record name | {3-[(2-Methoxyethoxy)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-61-8 | |
Record name | B-[3-[(2-Methoxyethoxy)methyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-[(2-Methoxyethoxy)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {3-[(2-methoxyethoxy)methyl]phenyl}boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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